N,N-DI-BOc-2-amino-3,5-dibromopyrazine
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Overview
Description
N,N-DI-BOc-2-amino-3,5-dibromopyrazine is a chemical compound characterized by the presence of two tert-butoxycarbonyl (BOc) protecting groups attached to the nitrogen atoms of the amino group, and two bromine atoms at the 3 and 5 positions of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI-BOc-2-amino-3,5-dibromopyrazine typically involves the protection of the amino group of 2-amino-3,5-dibromopyrazine with tert-butoxycarbonyl (BOc) groups. This can be achieved through the reaction of 2-amino-3,5-dibromopyrazine with di-tert-butyl dicarbonate ((BOc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-DI-BOc-2-amino-3,5-dibromopyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The BOc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium dicyanocuprate or isothiocyanates.
Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of BOc groups.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines, such as 2-amino-3,5-bis(p-methoxyphenyl)-1,4-pyrazine.
Deprotection Reactions: The major product is 2-amino-3,5-dibromopyrazine.
Scientific Research Applications
N,N-DI-BOc-2-amino-3,5-dibromopyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-DI-BOc-2-amino-3,5-dibromopyrazine is primarily related to its ability to undergo substitution and deprotection reactions. The BOc protecting groups stabilize the amino functionality, allowing for selective reactions at the bromine-substituted positions. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromopyrazine: The parent compound without BOc protection.
2-Amino-3,5-dichloropyrazine: A similar compound with chlorine atoms instead of bromine.
N,N-DI-BOc-2-amino-3,5-dichloropyrazine: The chlorinated analogue with BOc protection.
Uniqueness
N,N-DI-BOc-2-amino-3,5-dibromopyrazine is unique due to the presence of both BOc protecting groups and bromine atoms, which provide distinct reactivity and stability compared to its analogues. The BOc groups protect the amino functionality, allowing for selective reactions at the bromine-substituted positions, while the bromine atoms offer opportunities for further functionalization through substitution reactions .
Properties
IUPAC Name |
tert-butyl N-(3,5-dibromopyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3O4/c1-13(2,3)22-11(20)19(12(21)23-14(4,5)6)10-9(16)18-8(15)7-17-10/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQNKMQWGVZTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(N=C1Br)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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